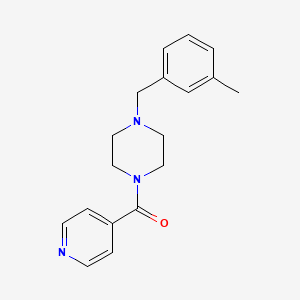
1-isonicotinoyl-4-(3-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isonicotinoyl-4-(3-methylbenzyl)piperazine, also known as INMP, is a synthetic compound that belongs to the family of piperazine derivatives. INMP has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
作用機序
The exact mechanism of action of 1-isonicotinoyl-4-(3-methylbenzyl)piperazine is not fully understood. However, it is believed to act as a modulator of the dopaminergic and serotonergic neurotransmitter systems, which are involved in the regulation of mood, behavior, and cognition. This compound has been shown to bind to dopamine D2 and serotonin 5-HT1A receptors, leading to the modulation of their signaling pathways. This modulation may be responsible for the observed behavioral effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. This compound has also been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders.
実験室実験の利点と制限
1-isonicotinoyl-4-(3-methylbenzyl)piperazine has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. It has also been shown to exhibit consistent effects across different animal models, making it a reliable tool for research. However, this compound also has some limitations. It has a relatively short half-life, which may limit its use in long-term studies. Additionally, its effects may vary depending on the dose and route of administration, which may require careful optimization in experimental design.
将来の方向性
There are several future directions for the research on 1-isonicotinoyl-4-(3-methylbenzyl)piperazine. One potential area of exploration is the development of novel drugs based on the structure of this compound. The unique chemical structure of this compound may serve as a template for the development of more potent and selective compounds. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound. A better understanding of the mechanism of action of this compound may lead to the development of more targeted and effective therapies. Finally, the use of this compound in combination with other drugs may be explored to enhance its therapeutic effects and reduce its limitations.
Conclusion
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its unique chemical structure, along with its antipsychotic, anxiolytic, and antidepressant-like effects, make it a potential therapeutic option for various neurological and psychiatric disorders. The synthesis method of this compound has been optimized, and its biochemical and physiological effects have been extensively studied in animal models. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in drug development.
合成法
1-isonicotinoyl-4-(3-methylbenzyl)piperazine can be synthesized through a multistep process involving the condensation of 3-methylbenzylamine and isonicotinoyl chloride, followed by the cyclization of the resulting intermediate with piperazine. The final product can be obtained through purification and recrystallization steps. The synthesis method of this compound has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.
科学的研究の応用
1-isonicotinoyl-4-(3-methylbenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. Its unique chemical structure makes it a promising candidate for drug development, particularly in the treatment of various neurological and psychiatric disorders. This compound has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models, making it a potential therapeutic option for schizophrenia, anxiety, and depression.
特性
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-3-2-4-16(13-15)14-20-9-11-21(12-10-20)18(22)17-5-7-19-8-6-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTFCLPJYGHGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)


![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)
methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)

![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)
![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)
![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)